molecular formula C20H15NO B12853132 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12853132
M. Wt: 285.3 g/mol
InChI Key: OGNJWEYMJJCLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with a nitrile group at the 4-position

Preparation Methods

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct C-H hydroxylation of biphenyl compounds, which can be achieved using specific reagents and conditions . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.

Chemical Reactions Analysis

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, benzylic oxidation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . Reduction reactions can convert nitro groups to amines using zinc or tin in dilute mineral acid . Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce different functional groups to the biphenyl structure . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)
Recent studies have highlighted the role of 2'-(benzyloxy)[1,1'-biphenyl]-4-carbonitrile as a promising scaffold for developing inhibitors targeting the aldo-keto reductase 1C3 enzyme. This enzyme is implicated in castration-resistant prostate cancer (CRPC) and other hormone-related cancers. The compound has shown significant binding affinity and selectivity towards AKR1C3, making it a candidate for further optimization in cancer therapy .

Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to design more potent inhibitors. Modifications to the benzyloxy group have been explored to enhance bioactivity and selectivity. For instance, variations in the substituents on the biphenyl moiety have been linked to improved interaction with the enzyme's active site .

Materials Science

Liquid Crystal Applications
this compound has been investigated for its potential use in liquid crystal displays (LCDs). Its structural characteristics allow it to exhibit liquid crystalline behavior, which is essential for the modulation of light in display technologies. The compound's thermal stability and electro-optical properties make it suitable for application in advanced display systems .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research indicates that blending this compound with polymers can improve their performance in various applications, including coatings and electronic devices .

Organic Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it can be used as a precursor to synthesize more complex organic molecules through palladium-catalyzed coupling reactions .

Development of New Synthetic Routes
Innovative synthetic methodologies involving this compound have been reported. These methods focus on improving yield and reducing environmental impact by employing greener solvents and reaction conditions. Such advancements are crucial for scaling up production for industrial applications .

Case Studies

Study Focus Findings
AKR1C3 Inhibition Demonstrated significant potency against AKR1C3 with potential implications for prostate cancer treatment .
Liquid Crystal Properties Exhibited favorable properties for LCD applications; potential for integration into commercial products .
Organic Synthesis Efficiency Enhanced yields reported using novel synthetic pathways; reduced reaction times compared to traditional methods .

Comparison with Similar Compounds

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as 2’-(Benzyloxy)[1,1’-biphenyl]-2-amine hydrochloride and 2’-(Benzyloxy)[1,1’-biphenyl]-3-yl)boronic acid These compounds share similar biphenyl structures but differ in their functional groups, which can influence their chemical properties and applications

Biological Activity

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound features a biphenyl core with a benzyloxy group and a carbonitrile substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of carbonitriles, including this compound, exhibit notable anticancer properties. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study ATHP-1 (leukemia)1.4 - >10Induces ER stress via NO production
Study BL1210 (leukemia)Not specifiedCytostatic effects observed
Study CB16 (melanoma)Less sensitiveVariability in response noted

In a study focusing on the structure-activity relationship (SAR), compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that increased lipophilicity correlated with enhanced anticancer activity, suggesting that modifications to the compound's structure could further improve its efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have assessed its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The results are summarized below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
MRSA18.7
Vancomycin-resistant E. faecalis35.8

These findings suggest that while this compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its potency against resistant strains .

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis in THP-1 cells through nitric oxide-dependent pathways. This study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: ADMET Profiling

In silico studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound indicated favorable profiles for human intestinal absorption and low clearance rates in liver microsomes. This suggests potential for good bioavailability in therapeutic applications .

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13H,15H2

InChI Key

OGNJWEYMJJCLKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.